![molecular formula C23H24N2O5S B301287 isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B301287.png)
isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory and analgesic effects, which could be due to its ability to reduce the production of certain inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which could be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate in lab experiments is its potential as a new drug candidate for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which could hinder its development as a drug.
将来の方向性
There are several future directions for the research of isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate. One direction is to further investigate its mechanism of action, which could provide insights into its potential applications in the treatment of various diseases. Another direction is to explore its potential as a new drug candidate by conducting preclinical and clinical studies. Additionally, it could be useful to investigate its potential as a tool compound for studying the biological pathways involved in cancer and inflammation.
合成法
The synthesis of isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate involves the reaction of 4-(2-furyl)benzoic acid with thionyl chloride to form 4-(2-furyl)benzoyl chloride. This intermediate is then reacted with 5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furancarboxylic acid to form the final product.
科学的研究の応用
Isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate has been found to have potential applications in various scientific research fields. In the field of medicinal chemistry, this compound has shown promising results in inhibiting the growth of cancer cells. In addition, it has also been found to have anti-inflammatory and analgesic properties, which could be useful in the development of new drugs for the treatment of various diseases.
特性
分子式 |
C23H24N2O5S |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
propan-2-yl 4-[5-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C23H24N2O5S/c1-5-24-20(26)18(21(27)25(6-2)23(24)31)13-17-11-12-19(30-17)15-7-9-16(10-8-15)22(28)29-14(3)4/h7-14H,5-6H2,1-4H3 |
InChIキー |
IXRPSVQOWGBZPP-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC(C)C)C(=O)N(C1=S)CC |
正規SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC(C)C)C(=O)N(C1=S)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)
![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)


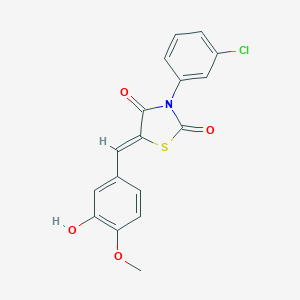
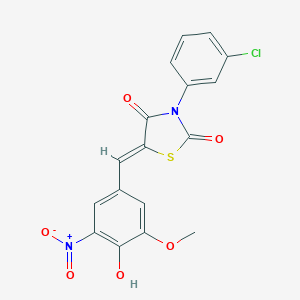
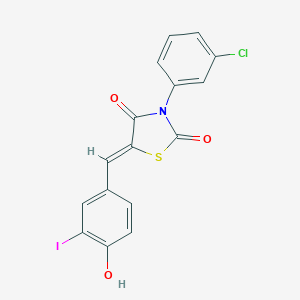
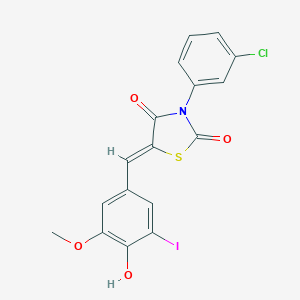
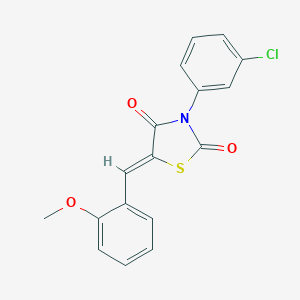
![2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)
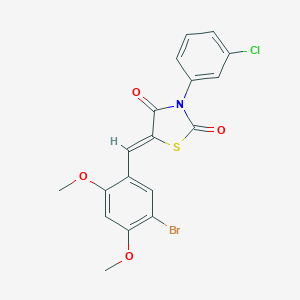
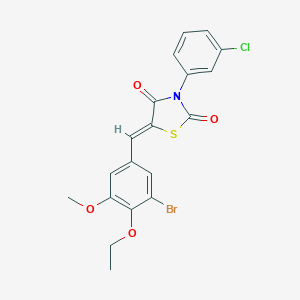
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301224.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B301225.png)